N-(4-formyl-3-methoxyphenyl)acetamide
Description
N-(4-Formyl-3-methoxyphenyl)acetamide is an acetamide derivative featuring a methoxy group at the 3-position and a formyl group at the 4-position of the phenyl ring.
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
N-(4-formyl-3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C10H11NO3/c1-7(13)11-9-4-3-8(6-12)10(5-9)14-2/h3-6H,1-2H3,(H,11,13) |
InChI Key |
WOHMODZLSWIUCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-formyl-3-methoxyphenyl)acetamide typically involves the reaction of 4-formyl-3-methoxyaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{4-formyl-3-methoxyaniline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-formyl-3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: N-(4-carboxy-3-methoxyphenyl)acetamide.
Reduction: N-(4-hydroxymethyl-3-methoxyphenyl)acetamide.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
N-(4-formyl-3-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-formyl-3-methoxyphenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations in Formyl-Containing Acetamides
Compounds with formyl and methoxy substituents on phenyl rings are highlighted in the evidence for their unique reactivity and applications:
Key Observations :
Anti-Cancer Acetamide Derivatives
Methoxyphenyl acetamides with sulfonyl-linked heterocycles demonstrate notable anti-cancer activity:
Comparison :
- The target compound lacks the sulfonyl-heterocycle moiety but shares the methoxyphenyl backbone. This suggests that structural optimization (e.g., adding sulfonyl groups) could enhance anti-cancer efficacy.
Crystallographic and Hydrogen Bonding Analysis
Crystal structures of related compounds reveal insights into molecular interactions:
Implications for Target Compound :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
